Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core. Key structural elements include:
- A 4-bromo-2,6-dimethylphenoxy moiety linked via an acetamido group.
- A methyl ester at the 3-position of the thiophene ring.
- A 6-methyl substituent on the tetrahydrobenzo ring.
The acetamido linker may improve hydrogen-bonding capacity compared to ester-based analogs.
Properties
IUPAC Name |
methyl 2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO4S/c1-11-5-6-15-16(7-11)28-20(18(15)21(25)26-4)23-17(24)10-27-19-12(2)8-14(22)9-13(19)3/h8-9,11H,5-7,10H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSJRUWDSMPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:
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Formation of the Phenoxyacetamide Intermediate: : The initial step involves the reaction of 4-bromo-2,6-dimethylphenol with chloroacetic acid to form 2-(4-bromo-2,6-dimethylphenoxy)acetic acid. This intermediate is then converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with an amine to yield 2-(4-bromo-2,6-dimethylphenoxy)acetamide.
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Cyclization to Form the Tetrahydrobenzo[b]thiophene Core: : The acetamide intermediate undergoes a cyclization reaction with 2-methylthiophene-3-carboxylic acid under acidic conditions to form the tetrahydrobenzo[b]thiophene core.
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Esterification: : The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s structural features suggest potential applications in the design of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the thiophene ring could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Implications
- Material Science : The tetrahydrobenzo[b]thiophene core could serve as a building block for organic semiconductors, with bromine enhancing electron-deficient character.
Biological Activity
Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-functional structure that includes:
- A bromo-substituted phenyl group : This contributes to its lipophilicity and potential interactions with biological targets.
- A tetrahydrobenzo[b]thiophene core : This moiety is known for various pharmacological activities, including anti-tumor effects.
- An acetamido group : This may enhance the compound's solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have been shown to inhibit tubulin polymerization, leading to mitotic arrest and tumor necrosis .
Case Study: Inhibition of Tumor Growth
In a study involving various tetrahydrobenzo[b]thiophene derivatives:
- Objective : To evaluate the cytotoxicity against cancer cell lines.
- Method : MTT assay was performed on HeLa and MCF-7 cells.
- Results : The compound demonstrated IC50 values in the micromolar range, indicating strong anti-proliferative effects.
Analgesic Activity
The analgesic properties of related compounds have also been explored. In one study, derivatives were tested using the "hot plate" method on mice:
- Findings : The compounds exhibited analgesic effects that surpassed those of standard analgesics like metamizole .
The proposed mechanism involves:
- Inhibition of Tubulin Polymerization : Compounds targeting tubulin disrupt microtubule dynamics essential for cell division.
- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells through activation of caspases.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile is crucial for evaluating drug candidates:
- Absorption : The presence of an acetamido group enhances solubility.
- Distribution : Lipophilicity due to bromine substitution may facilitate tissue penetration.
- Metabolism : Expected metabolic pathways include phase I (oxidation) and phase II (conjugation).
- Excretion : Predominantly renal excretion is anticipated based on structural analogs.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antitumor Activity | MTT Assay on cancer cell lines | Significant cytotoxicity (IC50 in µM range) |
| Analgesic Activity | Hot Plate Test on mice | Analgesic effect greater than metamizole |
| Mechanism of Action | Molecular docking studies | Inhibition of tubulin polymerization |
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Core Modification | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Benzo[b]thiophene Derivative A | 4-Methylphenoxy acetamido | 12.3 (Anticancer) | |
| Furan Derivative C | Furan substituent | 45.7 (Antioxidant) | |
| Target Compound | 4-Bromo-2,6-dimethylphenoxy | 8.9 (Kinase inhibition) |
What strategies are recommended for optimizing bioactivity through structural modifications?
Q. Advanced
- Functional group substitution :
- Scaffold hybridization : Fuse the tetrahydrobenzo[b]thiophene core with pyrimidine or indole rings to exploit dual-target inhibition .
- Bioisosteric replacement : Substitute the methyl ester with a carboxamide to modulate metabolic stability .
Example : Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed enhanced antibacterial activity after replacing the phenoxy group with cyclohexylthio .
What are the common impurities encountered during synthesis, and how are they controlled?
Q. Basic
- Byproducts :
- Unreacted starting materials (e.g., residual cyclohexanone) detected via GC-MS .
- Di-acylated derivatives from excess acyl chloride, removed by column chromatography (silica gel, hexane/EtOAc) .
- Degradation products : Hydrolysis of the ester group under acidic conditions, minimized by storing at -20°C in inert atmospheres .
- Control methods :
- In-process monitoring via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .
- Final purification using preparative HPLC (C18 column, 30→100% MeCN gradient) .
How can researchers design comparative studies with structural analogs to elucidate pharmacological mechanisms?
Q. Advanced
- In vitro profiling : Test analogs against a panel of enzymes (e.g., kinases, cytochrome P450) to identify target selectivity .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes of the 4-bromo-2,6-dimethylphenoxy group in hydrophobic enzyme pockets .
- Metabolic stability assays : Compare half-lives in liver microsomes to prioritize analogs with improved pharmacokinetics .
Case study : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were screened against 60 cancer cell lines (NCI-60), revealing core-dependent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
